molecular formula C16H17N3O B2623013 N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide CAS No. 2094244-89-8

N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide

Cat. No. B2623013
CAS RN: 2094244-89-8
M. Wt: 267.332
InChI Key: DAOOAGGVJGPIFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, the SMILES string is CCCc1c(cnn1-c2ccccc2)C(O)=O and the InChI key is CBYITWPSSDTYTN-UHFFFAOYSA-N . Please consult a chemistry professional or database for the specific structure of “N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide”.


Chemical Reactions Analysis

Ynamides have been involved in a variety of chemical reactions. Brønsted acid-mediated reactions of ynamides have been explored, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For the related compound, 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, it is a solid . For specific properties of “N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide”, please consult a chemistry database or professional.

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its properties. Sigma-Aldrich, a supplier of a related compound, states that the buyer assumes responsibility to confirm product identity and/or purity . Always handle chemical compounds with appropriate safety measures.

Future Directions

The future directions of research and application involving “N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide” would depend on the findings of scientific research. Ynamides have received increasing attention in the field of organic synthesis , suggesting potential future developments in this area.

properties

IUPAC Name

N-(1-phenyl-5-propylpyrazol-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-3-8-15-14(18-16(20)9-4-2)12-17-19(15)13-10-6-5-7-11-13/h5-7,10-12H,3,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOOAGGVJGPIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)but-2-ynamide

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